Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside
Overview
Description
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is a chemical compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol . It is a derivative of ribose, a naturally occurring sugar, and is used in organic synthesis. This compound is characterized by the presence of an isopropylidene group at the 2,3-positions and a benzyl group at the 5-position of the ribofuranoside ring .
Mechanism of Action
Target of Action
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is a biochemical used in proteomics research . It has been identified as a potential inhibitor of PRMT5, a protein arginine methyltransferase .
Mode of Action
As a potential prmt5 inhibitor, it may interfere with the methylation of arginine residues on target proteins, thereby modulating their function .
Biochemical Pathways
The compound is likely to affect the pathways involving PRMT5 and its target proteins. PRMT5 is involved in a variety of cellular processes, including gene transcription, signal transduction, and DNA repair .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific proteins it targets. By inhibiting PRMT5, it could potentially alter gene expression patterns and disrupt cellular signaling pathways .
Preparation Methods
The synthesis of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose. The process begins with the formation of the isopropylidene acetal by reacting ribose with acetone in the presence of an acid catalyst . This step protects the 2,3-hydroxyl groups. The next step involves the benzylation of the 5-hydroxyl group using benzyl chloride and a base such as sodium hydride . The final product is obtained after purification through column chromatography .
Chemical Reactions Analysis
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form the corresponding ketone.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of more complex molecules, including nucleosides and nucleotides . These compounds are essential for the study of genetic material and cellular processes . Additionally, it is used in the synthesis of glycosylated compounds, which have applications in medicinal chemistry and drug development .
Comparison with Similar Compounds
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is unique due to its specific protective groups. Similar compounds include:
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the benzyl group at the 5-position.
Methyl 2,3-O-isopropylidene-5-O-(p-tolylsulfonyl)-beta-D-ribofuranoside: Contains a p-tolylsulfonyl group instead of a benzyl group.
Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the hydroxyl group at the 5-position.
These compounds differ in their protective groups and functional groups, which influence their reactivity and applications .
Properties
IUPAC Name |
(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFZJIIGYPKY-KBUPBQIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557483 | |
Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-63-5 | |
Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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